molecular formula C9H11NO B11922323 [3-(Aziridin-1-yl)phenyl]methanol CAS No. 685822-17-7

[3-(Aziridin-1-yl)phenyl]methanol

Cat. No.: B11922323
CAS No.: 685822-17-7
M. Wt: 149.19 g/mol
InChI Key: XGOXFTUKAVSOEH-UHFFFAOYSA-N
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Description

[3-(Aziridin-1-yl)phenyl]methanol: is an organic compound characterized by the presence of an aziridine ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aziridin-1-yl)phenyl]methanol typically involves the reaction of 3-bromobenzyl alcohol with aziridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the aziridine ring opens and attaches to the benzyl alcohol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Aziridin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, amines, thiols, and other nucleophiles.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted aziridine derivatives.

Scientific Research Applications

Chemistry: [3-(Aziridin-1-yl)phenyl]methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including drug development and design.

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(Aziridin-1-yl)phenyl]methanol involves its interaction with biological targets, such as enzymes and receptors. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

    [3-(Aziridin-1-yl)phenyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.

    [3-(Aziridin-1-yl)phenyl]amine: Contains an amine group instead of methanol.

    [3-(Aziridin-1-yl)phenyl]acetate: An ester derivative with an acetate group.

Properties

CAS No.

685822-17-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

[3-(aziridin-1-yl)phenyl]methanol

InChI

InChI=1S/C9H11NO/c11-7-8-2-1-3-9(6-8)10-4-5-10/h1-3,6,11H,4-5,7H2

InChI Key

XGOXFTUKAVSOEH-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC=CC(=C2)CO

Origin of Product

United States

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